N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the piperidine ring: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a piperidine derivative under appropriate conditions.
Attachment of the 2-methylbenzyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide: shares structural similarities with other thieno[3,2-d]pyrimidine derivatives.
Pyridinium salts: These compounds also contain a nitrogen-containing heterocycle and are known for their diverse biological activities.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
- Its potential applications in various fields of research make it a compound of significant interest.
Properties
CAS No. |
1243033-13-7 |
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Molecular Formula |
C26H26N4O2S |
Molecular Weight |
458.58 |
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-17-8-5-6-11-19(17)14-27-24(31)20-12-7-13-30(15-20)26-28-22-21(18-9-3-2-4-10-18)16-33-23(22)25(32)29-26/h2-6,8-11,16,20H,7,12-15H2,1H3,(H,27,31)(H,28,29,32) |
InChI Key |
UOKAMRBSWQNEBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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